2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine-6-methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine-6-methanamine is a heterocyclic compound that belongs to the class of triazonines. This compound is characterized by its unique structure, which includes a triazonine ring fused with two benzene rings and a phenyl group. The presence of a chlorine atom and a methanamine group further adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine-6-methanamine typically involves the reaction of 5-chloro-2-aminobenzophenone with o-phenylenediamine, sodium acetate, and acetic acid. This reaction yields 2-(acetyl)amino-5-chlorobenzophenone, which is then treated with chloroacetic acid and polyphosphoric acid to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine-6-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazonine derivatives with various functional groups.
Scientific Research Applications
2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine-6-methanamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine-6-methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(chloromethyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine: Similar structure with an additional chloromethyl group.
2,8-Dichloro-6,12-diphenyldibenzo(b,f)(1,5)diazocine: Another heterocyclic compound with a similar core structure but different functional groups.
Uniqueness
2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine-6-methanamine is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its distinct structure and reactivity make it valuable in various scientific and industrial applications.
Properties
CAS No. |
103686-92-6 |
---|---|
Molecular Formula |
C21H17ClN4 |
Molecular Weight |
360.8 g/mol |
IUPAC Name |
(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methanamine |
InChI |
InChI=1S/C21H17ClN4/c22-15-10-11-17-16(12-15)21(14-6-2-1-3-7-14)26-19-9-5-4-8-18(19)25-20(13-23)24-17/h1-12,26H,13,23H2 |
InChI Key |
VYXFMIPMLFGKPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC(=NC4=CC=CC=C4N2)CN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.